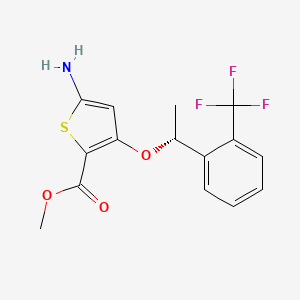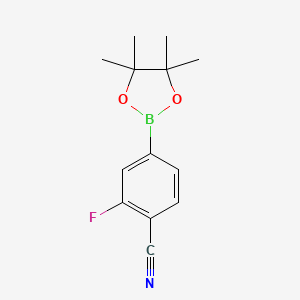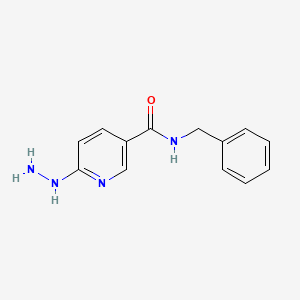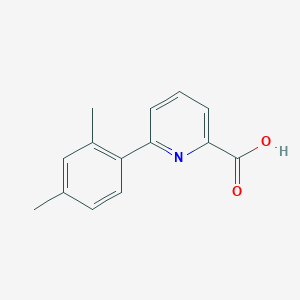
6-(2,4-Dimethylphenyl)picolinic acid
Overview
Description
6-(2,4-Dimethylphenyl)picolinic acid is a chemical compound characterized by a picolinic acid core structure with a 2,4-dimethylphenyl group attached to the 6th position
Mechanism of Action
- In vitro and in vivo studies have demonstrated that picolinic acid exhibits anti-viral properties . It selectively inhibits the entry of enveloped viruses .
Target of Action
- Picolinic acid plays a crucial role in zinc transport within the body. It binds to zinc finger proteins (ZFPs) , leading to structural changes in these proteins and disrupting their zinc-binding function. ZFPs are involved in viral replication, packaging, and normal cell homeostasis .
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dimethylphenyl)picolinic acid typically involves the following steps:
Bromination: The starting material, 2,4-dimethylbenzene, undergoes bromination to introduce a bromine atom at the desired position.
Friedel-Crafts Acylation: The brominated compound is then subjected to Friedel-Crafts acylation using picolinic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 6-(2,4-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as picolinic acid esters or amides.
Reduction: Reduction reactions can convert the picolinic acid core to its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups at various positions on the picolinic acid ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
6-(2,4-Dimethylphenyl)picolinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,4-Dimethylbenzoic Acid: Similar in structure but lacks the picolinic acid core.
6-(2,4-Dimethylphenyl)nicotinic Acid: Similar picolinic acid derivative with a different substitution pattern.
6-(2,4-Dimethylphenyl)pyridine-2-carboxylic Acid: Another picolinic acid derivative with a different core structure.
Uniqueness: 6-(2,4-Dimethylphenyl)picolinic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct properties make it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXMWEXZZVTQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



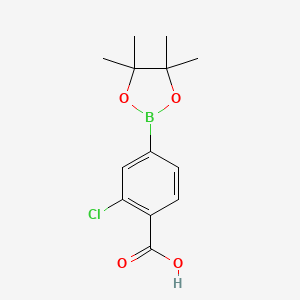
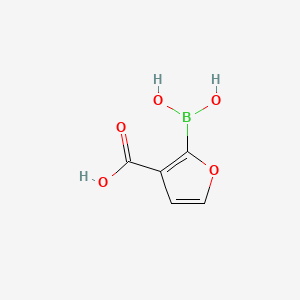

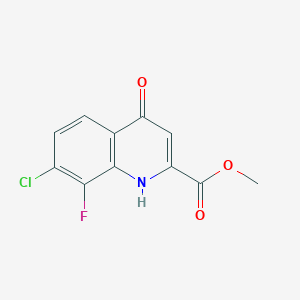
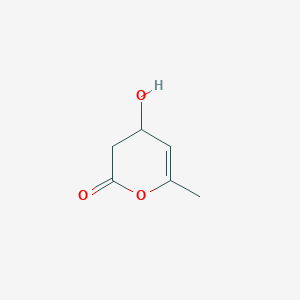
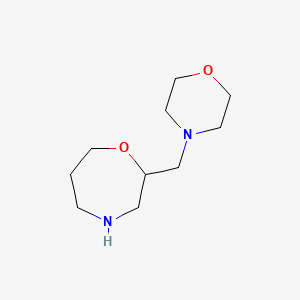

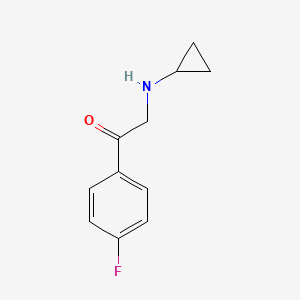
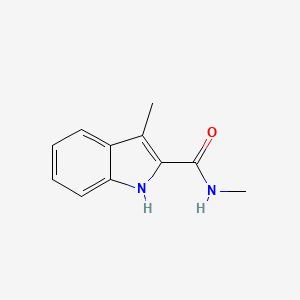
![6-Azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1463679.png)
